REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([CH2:13][CH2:14][C:15]([OH:17])=O)[CH:5]=[CH:6][C:7]=1[O:8][CH2:9][CH2:10][O:11][CH3:12]>O=S(Cl)Cl>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:6][C:7]=1[O:8][CH2:9][CH2:10][O:11][CH3:12])[C:15](=[O:17])[CH2:14][CH2:13]2
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=CC1OCCOC)CCC(=O)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O=S(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for another 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The mixture was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in CS2 (100 ml)
|
Type
|
ADDITION
|
Details
|
AlCl3 (20 g) was added
|
Type
|
ADDITION
|
Details
|
200 ml of ice-water was added to the cooled mixture
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted by ethyl acetate (300 ml×3)
|
Type
|
CUSTOM
|
Details
|
The product was purified by flash column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
FC=1C=C2CCC(C2=CC1OCCOC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |